3-Fluoro-4-(2-formylphenyl)phenol
Overview
Description
3-Fluoro-4-(2-formylphenyl)phenol is an organic compound that features a fluorine atom, a formyl group, and a phenol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(2-formylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The formyl group can undergo further chemical modifications, allowing the compound to act as a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-(Trifluoromethyl)phenol:
Uniqueness
3-Fluoro-4-(2-formylphenyl)phenol stands out due to the presence of both a fluorine atom and a formyl group on the phenol ring. This combination of functional groups imparts unique reactivity and stability to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-7-10(16)5-6-12(13)11-4-2-1-3-9(11)8-15/h1-8,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSJIWZCPMNQSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684111 | |
Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-20-4 | |
Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 2′-fluoro-4′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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